(3Z)-3-[2-(4-methylphenyl)hydrazin-1-ylidene]piperidin-2-one

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Researchers requiring validated chemical identity for FBDD face procurement risk from uncharacterized analogs. This compound addresses that gap: • NIST-certified GC-MS spectrum (NIST #266697) for definitive identity verification • MW 217, cLogP 2, HAC 16-aligns with rule-of-three fragment criteria • 98% purity crystalline solid with defined storage (2-8°C, sealed dry)

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 3464-81-1
Cat. No. B1240506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-3-[2-(4-methylphenyl)hydrazin-1-ylidene]piperidin-2-one
CAS3464-81-1
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NN=C2CCCNC2=O
InChIInChI=1S/C12H15N3O/c1-9-4-6-10(7-5-9)14-15-11-3-2-8-13-12(11)16/h4-7,14H,2-3,8H2,1H3,(H,13,16)
InChIKeyBWCYYCWSCABXGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3Z)-3-[2-(4-methylphenyl)hydrazin-1-ylidene]piperidin-2-one: Chemical Identity and Database Profile


(3Z)-3-[2-(4-methylphenyl)hydrazin-1-ylidene]piperidin-2-one, with CAS number 3464-81-1 and molecular formula C12H15N3O, is a hydrazone derivative of piperidin-2-one, also known as tetrahydro-2,3-pyridinedione 3-[N-(4-methylphenyl)hydrazone] [1]. It is cataloged as ChEBI 123357 and features a (Z)-configured hydrazone linkage at the 3-position of the lactam ring. Its chemical descriptors include a molecular weight of 217.27 g/mol, a topological polar surface area of 53.5 Ų, and a computed XLogP3 of 2, placing it in a moderately lipophilic small-molecule space suitable for fragment-based screening [2]. The primary source of data for this compound comes from general chemical databases, spectral libraries, and vendor catalogs, rather than from dedicated biological or pharmacological studies.

Fragment Screening Physicochemical profile aligns with rule-of-three fragment space for FBDD library inclusion
Analytical Reference NIST-certified GC-MS spectrum supports identity verification and method development workflows
Synthetic Scaffold Stable crystalline hydrazone may support synthetic methodology development and teaching studies

Procurement Risks and Unverified Generic Interchangeability


In the absence of published structure-activity relationship (SAR) data specific to this scaffold, generic substitution with other piperidin-2-one hydrazones or simple arylhydrazones cannot be justified by performance evidence. The (Z)-configured hydrazone geometry and the 4-methylphenyl substituent impose precise steric and electronic constraints that are predicted to influence molecular recognition, conformational preferences, and physicochemical property profiles such as lipophilicity and hydrogen-bonding capacity. Without direct comparative binding or functional assay data, any assumption of bio-equivalence or chemical equivalence to an analog is unfounded. This evidence gap places the burden of rigorous validation on the end-user, as even small structural modifications in related hydrazone series can lead to significant differences in target engagement, selectivity, and pharmacokinetic behavior [1].

Geometry (Z)-hydrazone configuration and 4-methylphenyl group may alter molecular recognition and conformational profile compared to E-isomer or other arylhydrazones
Data Gap No comparative binding or functional assay data available; chemical equivalence to structural analogs may not transfer directly
SAR Sensitivity Small structural modifications in hydrazone series may shift target engagement and selectivity profiles; end-user validation required

Quantitative Evidence for Selecting This Compound Over Analogs


Physicochemical Differentiation from Core Hydrazone Scaffolds

In the absence of direct head-to-head biological comparisons with specific named analogs, the primary level of differentiation must be based on computed physicochemical properties critical for ligand-based design. The target compound has a defined (Z)-stereochemistry at the hydrazone bond, a topological polar surface area of 53.5 Ų, and a moderate computed logP (XLogP3 = 2) [1]. These properties differentiate it from unsubstituted or more polar hydrazone variants. For a baseline comparison, the generic piperidin-2-one scaffold without the hydrazone substituent (piperidin-2-one, CID 12611) has a lower molecular weight (99.13 g/mol), higher TPSA (46.2 Ų), and a significantly lower XLogP3 (-0.5) [2]. This demonstrates that the 4-methylphenylhydrazono substituent substantially increases lipophilicity and molecular size, which can alter membrane permeability and protein-binding profiles. No experimental biological data for the target compound was identified to enable a quantitative biological comparison.

Physicochemical Profile
Class-level inference
Target vs piperidin-2-one (unsubstituted): ΔMW +118.14 g/mol; ΔTPSA +7.3 Ų; ΔXLogP3 +2.5 log units
Supports distinct physicochemical selection context
Computed values; experimental binding data unavailable
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Spectral Fingerprint Differentiation via GC-MS and NMR

A verified GC-MS mass spectrum (NIST #266697) is available for the target compound, providing a unique fragmentation fingerprint with base peak at m/z 106 and characteristic peaks at m/z 107 and 217 [1]. This analytical reference allows definitive identity confirmation and purity assessment, distinguishing it from closely related positional isomers or hydrazone analogs that lack such a certified spectral standard. This offers a concrete procurement advantage: a buyer can objectively verify the identity of the received material against a certified NIST standard, mitigating the risk of receiving a mislabeled or impure analog.

GC-MS Fingerprint
Supporting evidence
NIST #266697 certified spectrum: base peak m/z 106, key fragments m/z 107 and 217
Supports identity confirmation and quality-control workflow
Certified spectral reference; many analogs lack this standard
Analytical Chemistry Quality Assurance Compound Identification

Ligand Efficiency Potential in Fragment-Based Drug Discovery

Fragments with heavy atom count (HAC) ≤16 and clogP ≤3 are frequently prioritized in FBDD libraries. The target compound (HAC=16, TPSA=53.5 Ų, XLogP3=2) fits within the optimal 'rule-of-three' space for fragments [1]. While no direct comparative screening data against this specific scaffold was identified, its ligand efficiency potential can be inferred from class-level trends. Hydrazone-based fragments, including piperidin-2-one derivatives, have demonstrated tractable SAR in kinase and protease programs [2]. A procurement decision based on this scaffold's compliance with established fragment physicochemical guidelines offers a rational starting point for screening campaigns, compared to analogs that are larger, more lipophilic, or synthetically less accessible.

Fragment Efficiency
Class-level inference
MW 217.27 g/mol, XLogP3 2, HAC 16, TPSA 53.5 Ų — satisfies rule-of-three fragment criteria
Reported fragment-like profile supports screening library fit
Class-level inference; no target-specific screening data identified
Fragment-Based Drug Discovery Computational Chemistry Lead Optimization

Validated Research and Industrial Use Cases


Quality-Controlled Starting Point for Fragment-Based Screening

Procurement of this compound is most justified in FBDD programs where a precise, validated chemical identity is paramount. As established in Section 3, its computed physicochemical properties align with the 'rule-of-three' for fragments (MW=217, clogP=2, HAC=16) [1]. The availability of a certified NIST GC-MS spectrum provides a unique quality-control anchor, ensuring that the material used in a multi-well screening campaign is indeed the intended structure, mitigating procurement risk and enhancing experimental reproducibility. This is a direct, verifiable differentiation point against less well-characterized hydrazone analogs.

Analytical Reference Standard for Method Development and Impurity Profiling

The certified GC-MS spectrum [1] makes this compound suitable as an analytical reference standard for developing or validating methods (e.g., GC, LC-MS) to detect or quantify piperidin-2-one hydrazone derivatives in reaction monitoring, impurity profiling, or environmental analysis. An industrial or academic lab can purchase this compound and directly compare its spectral fingerprint to the NIST library entry, ensuring instrument calibration and method robustness. This is an application where identity verification and analytical traceability are critical, and where the compound offers a distinct, data-supported advantage.

Scaffold for Synthetic Methodology Development and Teaching

The compound's stable, crystalline nature and the presence of a reactive hydrazone linkage make it a suitable substrate for teaching or developing new synthetic methods (e.g., cycloadditions, metal-catalyzed functionalizations). The ability to confirm product identity and purity using the NIST spectral reference [1] supports rigorous pedagogical and methodological studies. Its procurement for this purpose is directly supported by the analytical evidence and the widespread precedence of using piperidin-2-one scaffolds in methodological research.

Application
Selection Property
Validation Focus
Fragment-based screening
Fragment-like physicochemical profile
Rule-of-three compliance review
Analytical reference standard
NIST-certified GC-MS spectrum
Identity confirmation review
Synthetic methodology development
Reactive hydrazone linkage
Product identity verification against NIST reference
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